4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide
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Overview
Description
4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Piperidine Substitution: The pyrazole intermediate is then reacted with a piperidine derivative, such as 1-(prop-2-yn-1-yl)piperidine, under basic conditions to form the pyrazolyl-piperidinyl moiety.
Benzamide Formation: The final step involves coupling the pyrazolyl-piperidinyl intermediate with 4-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: 4-hydroxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide.
Reduction: 4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzylamine.
Substitution: 4-azido-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide.
Scientific Research Applications
4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
Uniqueness
Compared to similar compounds, 4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide stands out due to its unique combination of a pyrazolyl-piperidinyl moiety and a benzamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methoxy-N-[5-(1-prop-2-ynylpiperidin-3-yl)-1H-pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-10-23-11-4-5-15(13-23)18-17(12-20-22-18)21-19(24)14-6-8-16(25-2)9-7-14/h1,6-9,12,15H,4-5,10-11,13H2,2H3,(H,20,22)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXHXRJRLTYTJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(NN=C2)C3CCCN(C3)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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